molecular formula C17H20N4O3S2 B2704583 N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1021225-56-8

N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2704583
CAS RN: 1021225-56-8
M. Wt: 392.49
InChI Key: BGHRWJZQVBKNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as MTPS, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of pyridazine derivatives and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Anti-Tubercular Agents

A study explored the design, synthesis, and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as potential anti-tubercular agents. These compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, highlighting their therapeutic potential in shortening TB therapy. The molecular interactions of these derivatives suggest their suitability for further development as potent anti-tubercular agents (Srinivasarao et al., 2020).

Antineoplastic Tyrosine Kinase Inhibitors

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been under study for its metabolism in chronic myelogenous leukemia (CML) patients. It highlights the drug's main metabolic pathways in humans after oral administration, demonstrating the potential for treating CML through targeted therapy (Gong et al., 2010).

Antipsychotic Agents

Research on heterocyclic analogues of 1192U90 indicated their evaluation as potential antipsychotic agents. These studies involved binding to dopamine D2 and serotonin 5-HT2 receptors, showing promise for new treatments in psychosis with reduced side effects (Norman et al., 1996).

Antimicrobial Activity

Studies on new thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating the potential for developing new antibiotics or antiseptic agents (Bhuiyan et al., 2006).

Inhibitors of Human Rhinovirus

Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as a novel class of inhibitors of human rhinovirus has been conducted. This work aimed to develop antirhinovirus agents by constructing the imidazo ring from the aminopyridine, showing the importance of such derivatives in treating viral infections (Hamdouchi et al., 1999).

properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-25-16-10-9-15(19-20-16)18-17(22)13-5-7-14(8-6-13)26(23,24)21-11-3-2-4-12-21/h5-10H,2-4,11-12H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHRWJZQVBKNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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